molecular formula C9H18ClF2NO B13582007 1-(4,4-Difluorocyclohexyl)-2-(methylamino)ethan-1-olhydrochloride

1-(4,4-Difluorocyclohexyl)-2-(methylamino)ethan-1-olhydrochloride

Cat. No.: B13582007
M. Wt: 229.69 g/mol
InChI Key: JXFZSYJSSAFRPY-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated organic compound featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position, a β-amino alcohol backbone (2-(methylamino)ethan-1-ol), and a hydrochloride counterion. Its molecular formula is C₉H₁₈ClF₂NO, with a molecular weight of 241.70 g/mol.

Properties

Molecular Formula

C9H18ClF2NO

Molecular Weight

229.69 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C9H17F2NO.ClH/c1-12-6-8(13)7-2-4-9(10,11)5-3-7;/h7-8,12-13H,2-6H2,1H3;1H

InChI Key

JXFZSYJSSAFRPY-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1CCC(CC1)(F)F)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules with modifications in the cyclohexyl group, substituents, or backbone chain (Table 1).

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(4,4-Difluorocyclohexyl)-2-(methylamino)ethan-1-ol hydrochloride C₉H₁₈ClF₂NO 241.70 Difluorocyclohexyl, β-amino alcohol, HCl
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride () C₉H₁₃ClFNO 205.66 Fluorophenyl, β-amino alcohol, HCl
2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-one hydrochloride () C₈H₁₄ClF₂NO 213.65 Difluorocyclohexyl, ketone, primary amine, HCl
1-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride () C₉H₁₈ClF₂N 213.69 Difluorocyclohexyl, propane chain, primary amine, HCl

Key Observations:

  • Hydrogen Bonding: The β-amino alcohol group in the target compound introduces stronger hydrogen-bonding capacity than the ketone in or the primary amine in , affecting solubility and receptor interactions .
  • Stereochemical Complexity: Unlike simpler amines (e.g., ), the β-amino alcohol moiety may introduce chiral centers, necessitating enantioselective synthesis for pharmacological applications .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases (e.g., ). However, the difluorocyclohexyl group reduces solubility relative to phenyl analogs () .
  • Metabolic Stability: Fluorination generally decreases metabolic degradation. The target compound’s difluorocyclohexyl group may offer superior stability compared to non-fluorinated analogs (e.g., ’s cyclohexanone derivative) .

Q & A

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reduction Temperature0–5°C (LiAlH₄ in THF)Minimizes side reactions
HCl Concentration1.0 M in diethyl etherEnsures complete salt formation
Crystallization SolventEthanol/water (7:3 v/v)Enhances crystal homogeneity

Q. How do structural modifications (e.g., fluorination) influence metabolic stability?

  • Analysis :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). Difluorocyclohexyl groups reduce CYP450-mediated oxidation (t₁/₂ increased by 2.5× vs. non-fluorinated analogs).
  • LC-MS/MS : Quantify metabolites (e.g., hydroxylated derivatives) .

Contradictions and Resolutions

  • Stereochemical Outcomes : reports enantioselective synthesis via chiral catalysts, whereas older methods (e.g., ) lack stereocontrol. Resolution: Use asymmetric catalysis for reproducible ee.
  • Biological Activity : Fluorine’s role in enhancing binding affinity () vs. potential toxicity (). Mitigation: Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to balance efficacy/safety .

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